5,5-dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

thiazolidine stability steric protection ring-opening hydrolysis

5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1044753-45-8) is a fully substituted thiazolidine-4-carboxylic acid (TCA) derivative bearing a geminal dimethyl group at position 5 and a 3-phenoxyphenyl substituent at position 2 of the thiazolidine ring. With molecular formula C₁₈H₁₉NO₃S and molecular weight 329.41 g/mol, it belongs to the broader 2-arylthiazolidine-4-carboxylic acid class—a scaffold recognized for cysteine prodrug activity, antioxidant capacity, and anticancer potential.

Molecular Formula C18H19NO3S
Molecular Weight 329.41
CAS No. 1044753-45-8
Cat. No. B2533063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid
CAS1044753-45-8
Molecular FormulaC18H19NO3S
Molecular Weight329.41
Structural Identifiers
SMILESCC1(C(NC(S1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C18H19NO3S/c1-18(2)15(17(20)21)19-16(23-18)12-7-6-10-14(11-12)22-13-8-4-3-5-9-13/h3-11,15-16,19H,1-2H3,(H,20,21)
InChIKeyBBJUNDLJULMHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 1044753-45-8): Procurement-Grade Structural and Comparative Profile


5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1044753-45-8) is a fully substituted thiazolidine-4-carboxylic acid (TCA) derivative bearing a geminal dimethyl group at position 5 and a 3-phenoxyphenyl substituent at position 2 of the thiazolidine ring. With molecular formula C₁₈H₁₉NO₃S and molecular weight 329.41 g/mol, it belongs to the broader 2-arylthiazolidine-4-carboxylic acid class—a scaffold recognized for cysteine prodrug activity, antioxidant capacity, and anticancer potential [1]. Predicted physicochemical parameters include pKa 1.98±0.60, boiling point 512.6±50.0 °C, and density 1.±0.06 g/cm³ . The compound is supplied as a research-grade building block with minimum 95% purity, stored at 2–8 °C under dry, sealed conditions .

Why 5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid Cannot Be Replaced by In-Class Analogs: Critical Structural Differentiation


Substituting this compound with its closest in-class analogs—such as the non-dimethylated 2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 342412-41-3), the simpler 5,5-dimethyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid (CAS 56614-75-6), or thiazolidine-2,4-dione (TZD) derivatives—introduces quantifiable differences in steric protection, lipophilicity, hydrogen-bonding capacity, and metabolic liability. The geminal 5,5-dimethyl substitution confers steric shielding that reduces ring-opening decomposition and autocatalytic degradation documented for non-sterically protected 2-aryl-TCAs [1], while the 3-phenoxyphenyl group provides an extended aromatic system for π-stacking and additional ether oxygen hydrogen-bond acceptor capacity absent in simple phenyl analogs [2]. Moreover, TCA derivatives function as cysteine prodrugs via non-enzymatic ring opening—a mechanism fundamentally distinct from the PPARγ-mediated pharmacology of TZDs, which carry established hepatotoxicity and fluid-retention liabilities [3].

Quantitative Differentiation Evidence for 5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid Against Closest Analogs


Gem-Dimethyl Steric Shielding at Position 5 Confers Resistance to Acid-Catalyzed Ring-Opening Decomposition Versus Non-Dimethyl Analog

The 5,5-dimethyl substitution on the thiazolidine ring provides steric hindrance that suppresses acid-catalyzed decomposition to mercaptal—a degradation pathway well-established for aromatic-substituted thiazolidine-4-carboxylic acids lacking steric protection. The foundational study by Pesek and Frost demonstrated that aromatic-substituted TCAs decompose in acidic solution to the corresponding mercaptal unless steric inhibition is present [1]. The non-dimethyl analog 2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 342412-41-3), which bears the identical 3-phenoxyphenyl group but lacks the 5,5-geminal dimethyl substitution, lacks this steric barrier and is therefore predicted to undergo more rapid acid-catalyzed degradation. Complementary NMR and DFT studies on related 2-substituted thiazolidine peptides demonstrated that dimethyl substitution on the thiazolidine ring reduces autocatalysis and eliminates autocatalytic degradation entirely for the dimethyl derivative [2]. This translates to longer effective solution-state lifetime for the 5,5-dimethyl compound under acidic assay or formulation conditions.

thiazolidine stability steric protection ring-opening hydrolysis cysteine prodrug stability

Predicted Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Ionization Versus Non-Dimethyl Analog

The addition of the geminal 5,5-dimethyl group produces measurable shifts in key physicochemical parameters relative to the non-dimethyl analog. The target compound has molecular weight 329.41 g/mol versus 301.36 g/mol for CAS 342412-41-3 (+28.05 Da; +9.3%) . The 5,5-dimethyl-2-phenyl analog (CAS 56614-75-6), which replaces the 3-phenoxyphenyl with a simple phenyl group, has molecular weight 237.32 g/mol and computed logP of 2.25–2.75 (ACD/LogP) , compared with an estimated logP of approximately 3.5–4.0 for the target compound based on the additional diphenyl ether moiety (each phenyl ring contributing ~1.0–1.5 logP units). The predicted pKa of the target (1.98±0.60) is nearly identical to that of the non-dimethyl analog (1.96±0.40) , confirming that the 5,5-dimethyl substitution does not perturb the carboxylic acid ionization—an important consideration for pH-dependent solubility and salt formation strategies. However, the higher molecular weight and predicted logP shift the target compound into a different property space for passive membrane permeability and tissue distribution predictions.

physicochemical properties molecular weight logP pKa drug-likeness

3-Phenoxyphenyl Substituent Provides Extended Aromatic System and Ether H-Bond Acceptor Versus Simple Phenyl Analog

Structure-activity relationship studies across multiple 2-arylthiazolidine-4-carboxylic acid series have established that the nature and position of aromatic substituents at C-2 directly modulate biological activity. Begum et al. (2020) demonstrated that compounds bearing electron-donating groups (-OCH₃) on the 2-aryl ring exhibited superior DPPH radical scavenging compared to -Cl, -F, and -NO₂ substituted analogs, and that the presence of an extended phenyl ring system enhanced radical scavenging activity [1]. The target compound's 3-phenoxyphenyl group incorporates a diphenyl ether motif—also a privileged pharmacophore in PPARγ-targeting thiazolidine-2,4-diones where phenoxyphenyl-containing compounds achieved glucose correction comparable to rosiglitazone in db/db mice [2]. In contrast, the simpler 5,5-dimethyl-2-phenyl analog (CAS 56614-75-6) possesses only a single phenyl ring (MW 237.32, logP 2.25, TPSA 49.33) , lacking both the additional aromatic surface for π-stacking interactions with hydrophobic enzyme pockets and the ether oxygen capable of acting as a hydrogen-bond acceptor. This structural simplification removes a key pharmacophoric element documented across multiple bioactivity classes.

phenoxyphenyl pharmacophore π-stacking hydrogen bonding SAR antioxidant

Thiazolidine-4-Carboxylic Acid Core Enables Cysteine Prodrug Functionality Distinct from Thiazolidine-2,4-Dione PPARγ Agonists

The thiazolidine-4-carboxylic acid scaffold is mechanistically distinct from the thiazolidine-2,4-dione (TZD) class. TCA derivatives undergo non-enzymatic hydrolysis at physiological pH to release L-cysteine (or in the case of 5,5-dimethyl derivatives, D-penicillamine-derived thiol), functioning as cysteine prodrugs that support intracellular glutathione (GSH) synthesis [1]. This cysteine-release mechanism has been quantitatively correlated with antioxidant activity: in the DPPH assay, 2-arylthiazolidine-4-carboxylic acid derivatives demonstrated IC50 values in the range of 8.23–18.61 µg/mL, with compound A7 (bearing three hydroxyl groups on the phenyl ring) achieving IC50 = 8.23 µg/mL—slightly more potent than ascorbic acid [2]. In contrast, thiazolidine-2,4-diones such as rosiglitazone exert antidiabetic effects through PPARγ agonism (EC50 values in the nanomolar range in transactivation assays) but carry FDA black-box warnings for congestive heart failure and are associated with weight gain, fluid retention, and bone fracture risk [3]. The TCA core thus provides a mechanistically orthogonal approach to diseases involving oxidative stress (e.g., acetaminophen hepatotoxicity models where TCA prodrugs protected mice from hepatotoxic death [4]) without engaging the PPARγ axis implicated in TZD toxicities.

cysteine prodrug thiazolidine-4-carboxylic acid GSH synthesis oxidative stress non-PPARγ mechanism

Patent-Recorded Structural Privilege: 5,5-Dimethyl-2-arylthiazolidine-4-carboxylic Acid Motif in Anticancer Compositions

The 5,5-dimethyl-2-arylthiazolidine-4-carboxylic acid structural motif—of which the target compound is a direct derivative—has been specifically claimed in granted patents for anticancer compositions. U.S. Patent 5,169,858 (Rubin, 1992) explicitly identifies 5,5-dimethyl-2-phenyl-4-thiazolidine carboxylic acid and 5,5-dimethyl-2-(2-hydroxyphenyl)-4-thiazolidine carboxylic acid as preferred active principles for treating tumors with high tyrosinase activity, administered via intra-arterial drip [1]. The same core motif appears in EP 0226591 B1, which further specifies that the thiazolidine products of penicillamine condensation with cytotoxic aldehydes are effective against tumors identifiable by radioactive copper salt accumulation scanning—indicating a copper-dependent mechanism of action [2]. The target compound extends this patented motif by incorporating the 3-phenoxyphenyl substituent at position 2, which adds the diphenyl ether pharmacophore documented in antidiabetic TZD programs while preserving the 5,5-dimethylthiazolidine-4-carboxylic acid core essential for the claimed anticancer activity. This dual structural heritage—spanning both the anticancer penicillamine-thiazolidine space and the phenoxyphenyl PPAR-targeting space—is not simultaneously present in either the simple phenyl analog (CAS 56614-75-6) or the non-dimethyl analog (CAS 342412-41-3).

anticancer tyrosinase copper chelation patent composition tumor-targeting

Optimal Research and Industrial Application Scenarios for 5,5-Dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid Based on Verified Differentiation Evidence


Acid-Stable Cysteine Prodrug Development for Oxidative Stress Models

The 5,5-dimethyl steric shield documented in Section 3 (Evidence 1) makes this compound preferable to its non-dimethyl analog for in vitro and in vivo studies conducted under acidic conditions—including gastric stability assays, lysosomal targeting, or tumor microenvironment models (pH 5.5–6.5). The elimination of autocatalytic degradation observed in dimethyl-substituted thiazolidines [1] supports its selection as a cysteine prodrug scaffold where predictable, non-autocatalytic release kinetics are essential for reproducible pharmacology.

Dual-Mechanism Anticancer Probe Combining Copper Chelation and Oxidative Stress Modulation

The compound's 5,5-dimethylthiazolidine-4-carboxylic acid core—the same motif claimed in US5169858 for copper-dependent antitumor activity—combined with the antioxidant thiol-release capacity of the TCA scaffold (Evidence 4), positions it as a single-agent probe for investigating the intersection of copper homeostasis and redox balance in tumors with high tyrosinase activity, such as melanoma [2]. This dual functionality is not achievable with the simple phenyl analog (no phenoxyphenyl pharmacophore) or TZD derivatives (no cysteine prodrug mechanism).

PPARγ-Sparing Metabolic Disorder Research Requiring Phenoxyphenyl Pharmacophore Without TZD Liability

For programs investigating glucose homeostasis or lipid metabolism where the phenoxyphenyl group is a desired recognition element (as validated by Koyama et al. 2003 for PPARγ binding [3]) but TZD-associated toxicities must be avoided, this compound provides the phenoxyphenyl motif on a non-TZD core. The TCA scaffold does not engage PPARγ through the same binding mode as TZDs, offering a mechanistically orthogonal chemical probe for dissecting phenoxyphenyl-driven pharmacology from PPARγ transactivation.

Building Block for Focused Library Synthesis Spanning Two Privileged Chemical Spaces

The compound's structural composition—combining the 5,5-dimethyl-TCA core (privileged in anticancer patents) with the 3-phenoxyphenyl substituent (privileged in metabolic disorder patents)—makes it a strategically efficient starting material for parallel library synthesis. A single procurement enables exploration of both chemical spaces through derivatization at the carboxylic acid (amide coupling, esterification) or N-3 position (acylation), as demonstrated by the antiviral activity of N-acylated 2-arylthiazolidine-4-carboxylic acids against H9N2 avian influenza (IC50 = 3.47 µM) [4]. This reduces procurement complexity compared to sourcing and derivatizing two separate core scaffolds.

Quote Request

Request a Quote for 5,5-dimethyl-2-(3-phenoxyphenyl)-1,3-thiazolidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.